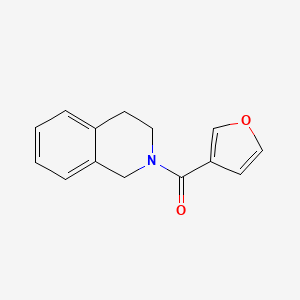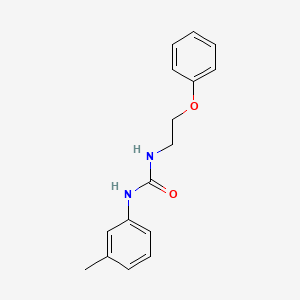![molecular formula C17H17Cl2NO3 B6574052 2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide CAS No. 1105230-61-2](/img/structure/B6574052.png)
2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamides are a class of compounds that contain a carboxamido substituent attached to a benzene ring . They are widely used in the pharmaceutical industry and are part of the structure of many drugs . The specific compound you mentioned, “2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide”, likely shares some properties with other benzamides.
Synthesis Analysis
Benzamides can be synthesized through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using various spectroscopic techniques, including 1H and 13C NMR spectroscopy .科学研究应用
2,5-DCB has a variety of scientific research applications. It is used in organic synthesis as a reagent for the synthesis of various compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used in biochemical studies as a substrate for enzymes and as a reagent for the synthesis of peptides. In pharmacological research, 2,5-DCB is used as a ligand for the binding of drugs to receptors in the body.
作用机制
2,5-DCB is an organic compound that acts as a ligand for the binding of drugs to receptors in the body. It binds to the active sites of certain receptors, such as the serotonin 5-HT2A receptor, the glutamate NMDA receptor, and the dopamine D2 receptor. The binding of 2,5-DCB to these receptors results in the activation or inhibition of certain signaling pathways in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects
2,5-DCB has a variety of biochemical and physiological effects. It has been shown to inhibit the release of serotonin, a neurotransmitter involved in mood regulation, and to activate the NMDA receptor, which is involved in learning and memory. It has also been shown to activate the dopamine D2 receptor, which is involved in reward and motivation. In addition, 2,5-DCB has been shown to have anti-inflammatory and anti-cancer effects.
实验室实验的优点和局限性
2,5-DCB has several advantages for use in lab experiments. It is a relatively stable compound that can be stored for long periods of time without degrading. It is also soluble in a variety of solvents, making it easy to work with in the laboratory. However, it is also important to note that 2,5-DCB is a potent compound and should be handled with care.
未来方向
The potential applications of 2,5-DCB are vast and varied. It could be used in further biochemical studies to better understand the mechanisms of action of various drugs. It could also be used in pharmacological studies to develop more effective drugs for the treatment of various diseases. In addition, 2,5-DCB could be used to develop more efficient and cost-effective synthetic methods for the production of various organic compounds. Finally, 2,5-DCB could be used in further research to explore its potential anti-inflammatory and anti-cancer effects.
合成方法
2,5-DCB can be synthesized through a three-step process. First, a reaction between 2-chloro-4-ethoxyphenol and benzoyl chloride yields 2,5-dichloro-4-ethoxyphenyl benzoyl chloride. This compound is then treated with sodium ethoxide in ethanol, resulting in the formation of 2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide. Finally, the product is isolated and purified by recrystallization.
安全和危害
属性
IUPAC Name |
2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-2-22-13-4-6-14(7-5-13)23-10-9-20-17(21)15-11-12(18)3-8-16(15)19/h3-8,11H,2,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQJFHQNRURPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(adamantan-1-yl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol hydrochloride](/img/structure/B6573978.png)
![1-[bis(2-hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol hydrochloride](/img/structure/B6573986.png)
![ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride](/img/structure/B6573991.png)


![[(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574010.png)
![[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574015.png)
![{[3-(methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574017.png)
![[(4-acetylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574030.png)
![1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B6574061.png)
![1-(4-fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B6574067.png)

